molecular formula C10H15NO4 B2557387 tert-butyl2-(2,5-dioxopyrrolidin-3-yl)acetate CAS No. 2305255-32-5

tert-butyl2-(2,5-dioxopyrrolidin-3-yl)acetate

Cat. No.: B2557387
CAS No.: 2305255-32-5
M. Wt: 213.233
InChI Key: OGLMLDCOJGPDKY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate is a chemical compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate typically involves the esterification of 2-(2,5-dioxopyrrolidin-3-yl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate is unique due to its specific ester functional group and the presence of the pyrrolidinone ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-8(13)5-6-4-7(12)11-9(6)14/h6H,4-5H2,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLMLDCOJGPDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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